molecular formula C20H17ClN2O6S B2705172 Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-90-8

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2705172
CAS No.: 899958-90-8
M. Wt: 448.87
InChI Key: BFJIJQJQNSXOOC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at the N1 position, a tosyloxy (para-toluenesulfonyloxy) group at C4, and an ethyl ester at C2. The compound’s structure integrates both electron-withdrawing (chlorophenyl, tosyloxy) and sterically bulky groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-10-8-13(2)9-11-14)12-18(24)23(22-19)16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIJQJQNSXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

    Tosyloxy Group Addition: The tosyloxy group is added through a tosylation reaction using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The tosyloxy group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound falls under the category of dihydropyridazine derivatives, which are known for their potential therapeutic effects. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The molecular structure can be represented as follows:

  • Molecular Formula: C16_{16}H16_{16}ClN2_{2}O5_{5}S
  • Molecular Weight: 392.82 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various dihydropyridazine derivatives, including ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

Dihydropyridazine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its application in treating inflammatory disorders such as arthritis and asthma .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps involved in its synthesis:

StepReactantsConditionsProducts
12-chlorobenzaldehyde, ethyl acetoacetateBase catalysisEthyl 1-(2-chlorophenyl)-3-oxobutanoate
2Tosyl chlorideMild heatingEthyl 1-(2-chlorophenyl)-4-(tosyloxy)-3-oxobutanoate
3Ammonium acetateRefluxThis compound

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated an Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using animal models. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting that it could serve as a basis for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridazine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: Ethyl 1-(2-Cl-Ph)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate 2-Cl-Ph (N1), Tosyloxy (C4) C₂₁H₁₈ClN₂O₆S* ~493.89† Bulky tosyloxy group; ortho-Cl substituent
Ethyl 1-(3-Cl-Ph)-6-oxo-4-(CF₃)-1,6-dihydropyridazine-3-carboxylate 3-Cl-Ph (N1), CF₃ (C4) C₁₄H₁₀ClF₃N₂O₃ 346.69 Meta-Cl; electron-withdrawing CF₃
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-CF₃-Ph)-1,6-dihydropyridazine-3-carboxylate 4-CF₃-Ph (N1), CN (C5), CH₃ (C4) C₁₅H₁₀F₆N₂O₃ 380.24 High lipophilicity (XLogP3 = 3.4)
Ethyl 5-cyano-1-(4-NO₂-Ph)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-NO₂-Ph (N1), CN (C5), CH₃ (C4) C₁₅H₁₃N₃O₅ 315.28 Strong electron-withdrawing NO₂ group

*Calculated based on substituents. †Estimated from analogous compounds.

Substituent Effects:

  • Tosyloxy vs. Trifluoromethyl : The tosyloxy group (C₇H₇SO₃) is bulkier and more polar than trifluoromethyl (CF₃), likely reducing membrane permeability but enhancing solubility in polar solvents .

Physicochemical Properties

Melting Points and Stability:

  • Derivatives with nitro (NO₂) or hydroxyl groups exhibit higher melting points (e.g., 220–223°C for 4-hydroxyphenyl analog ), attributed to strong intermolecular hydrogen bonding .

Lipophilicity and Solubility:

  • Trifluoromethyl-substituted derivatives (e.g., ) exhibit high XLogP3 values (~3.4), indicating enhanced lipophilicity. The tosyloxy group’s polarity likely reduces the target compound’s log P, favoring aqueous solubility.

Biological Activity

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by a dihydropyridazine core with various substituents that influence its biological activity. The presence of the tosyloxy and chlorophenyl groups is significant for its pharmacological effects.

Chemical Structure

ComponentDescription
Chemical Formula C16H16ClN3O4S
Molecular Weight 367.83 g/mol
CAS Number Not specified in available data

Antitumor Activity

Research has highlighted the antitumor potential of pyridazine derivatives, including this compound. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and pyridazine rings can enhance cytotoxicity against various cancer cell lines. For example, derivatives with electron-withdrawing groups often exhibit increased potency against tumors by inhibiting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The tosyl group may play a role in enzyme inhibition, affecting pathways related to tumor growth and inflammation.
  • Receptor Modulation : Interaction with specific receptors that mediate cellular responses to stress and inflammation.

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, and how are intermediates characterized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution at the 4-position of the pyridazine ring, where tosyloxy groups are introduced using tosyl chloride under basic conditions. For analogs, Method B (67% yield) involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization .
  • Characterization : Key techniques include:
    • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 1.38 ppm for ethyl CH3_3, 7.40–7.57 ppm for aromatic protons) confirm substituent positions .
    • IR : Absorbance bands (e.g., 1731 cm1^{-1} for ester C=O, 1690 cm1^{-1} for pyridazinone C=O) validate functional groups .
    • Melting Point : Consistency in melting ranges (e.g., 93–95°C) indicates purity .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s reactivity and spectral properties?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Chlorophenyl at the 1-position enhances ring stability via resonance effects, as seen in NMR chemical shifts (e.g., δ 131.5 ppm for C-Cl coupling) .
    • Tosyloxy vs. Other Leaving Groups : Tosyloxy groups improve regioselectivity in nucleophilic substitutions due to their strong electron-withdrawing nature, confirmed by reaction kinetics studies .
  • Spectral Shifts : Trifluoromethyl or cyano substituents alter IR carbonyl stretches (e.g., 2235 cm1^{-1} for nitrile groups) and 13C^{13}C NMR peaks (e.g., 112.3 ppm for nitrile carbons) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

  • Software Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Key Metrics :
    • Hydrogen Bonding : Graph set analysis (e.g., Etter’s notation) identifies motifs like R22(8)\text{R}_2^2(8) rings, critical for crystal packing .
    • Puckering Parameters : Cremer-Pople coordinates quantify ring non-planarity (e.g., pyridazine ring puckering amplitude >0.5 Å indicates significant distortion) .
  • Case Study : Compare experimental (X-ray) vs. computed (DFT) bond angles (e.g., C10—C11—H11A = 109.6° vs. 117.94°) to validate conformational preferences .

Q. What strategies address discrepancies in reported reaction yields or spectral data across studies?

Methodological Answer:

  • Yield Optimization :
    • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve tosylation efficiency (yield >70%) compared to ethanol (yield 63%) .
    • Catalysis : Pyridine as a base enhances chloroacetyl chloride reactivity in acetylation steps, reducing side-product formation .
  • Data Reconciliation :
    • Batch Variability : Impurity profiles (e.g., residual solvents) may shift NMR peaks; use HSQC/HMBC for unambiguous assignments .
    • Temperature Calibration : Melting point ranges (e.g., 93–95°C vs. 109–110°C) reflect differences in recrystallization solvents (ethanol vs. hexane/ethyl acetate) .

Q. How can computational modeling guide the design of analogs with improved bioactivity (e.g., kinase inhibition)?

Methodological Answer:

  • QSAR Studies :
    • Descriptors : LogP (lipophilicity) and polar surface area (PSA) predict blood-brain barrier penetration for CNS targets. Analogs with PSA <90 Å2^2 show enhanced activity .
    • Docking Simulations : Pyridazine ring interactions with ATP-binding pockets (e.g., hydrophobic contacts with kinase residues) are modeled using AutoDock Vina .
  • Experimental Validation :
    • SAR Trends : Methyl substitution at the 4-position (vs. tosyloxy) reduces steric hindrance, improving IC50_{50} values by 10-fold in kinase assays .

Q. What protocols ensure safe handling and stability assessment of this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols :
    • PPE : Use nitrile gloves (tested to ASTM D6978) and NIOSH-approved respirators for particulate control .
    • Storage : Stable at –20°C under argon; avoid moisture to prevent hydrolysis of the tosyloxy group .
  • Stability Testing :
    • HPLC Purity : Monitor degradation (e.g., ester hydrolysis) under accelerated conditions (40°C/75% RH) .
    • LC-MS : Detect byproducts (e.g., sulfonic acid derivatives) from tosyloxy group cleavage .

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